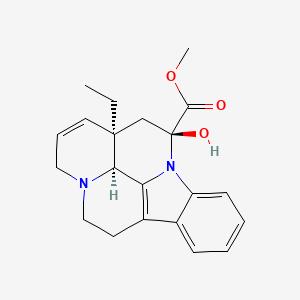
17,18-Dehydrovincamine
描述
17,18-Dehydrovincamine is a monoterpenoid indole alkaloid with the molecular formula C21H24N2O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as 14,15-dehydrovincamine and methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo.
准备方法
The synthesis of 17,18-Dehydrovincamine involves several steps. One common method starts with the precursor vincamine. The process includes oxidative ring-transformation with permaleic acid in methanol, yielding this compound. Another method involves hydroboration-oxidation of tabersonine, resulting in 14 beta-hydroxyvineadifformine and 15p-hydroxyvincadifforinine .
化学反应分析
17,18-Dehydrovincamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like permaleic acid, leading to the formation of 17,18-Dehydrovincamone.
Reduction: Common reducing agents include sodium borohydride, which can reduce the compound to its corresponding alcohol.
Substitution: This reaction can occur under acidic or basic conditions, leading to the formation of various derivatives.
The major products formed from these reactions include 17,18-Dehydrovincamone and other related alkaloids.
科学研究应用
17,18-Dehydrovincamine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in synthetic chemistry and for the development of new synthetic routes.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
作用机制
The mechanism of action of 17,18-Dehydrovincamine involves its interaction with various molecular targets and pathways. It is known to increase regional cerebral blood flow, which may contribute to its potential neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in cerebral blood flow regulation .
相似化合物的比较
17,18-Dehydrovincamine is similar to other monoterpenoid indole alkaloids, such as:
Vincamine: Known for its vasodilatory properties and ability to increase cerebral blood flow.
14,15-Dehydrovincamine: Another closely related compound with similar chemical properties.
What sets this compound apart is its unique structure and the specific synthetic routes used to produce it, which may result in distinct biological activities and applications.
属性
IUPAC Name |
methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGJXFQCMYJENQ-GIVPXCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@@](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186455 | |
| Record name | 17,18-Dehydrovincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32790-09-3 | |
| Record name | 17,18-Dehydrovincamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032790093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,18-Dehydrovincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 17,18-Dehydrovincamine be synthesized from naturally occurring alkaloids?
A1: this compound can be synthesized from tabersonine, a naturally occurring alkaloid, through a one-pot oxidative ring-transformation using permaleic acid in methanol. [] This method provides a direct route to obtain this compound. Additionally, 12-methoxy-17,18-dehydrovincamine, a derivative of this compound, has been isolated from the twigs and leaves of Tabernaemontana psorocarpa. []
Q2: What is the significance of synthesizing compounds like 1,14-secovincamines from intermediates in the this compound synthesis pathway?
A2: The synthesis of 1,14-secovincamines from 14β- and 15β-hydroxyvincadifformines, which are intermediates in the this compound synthesis pathway, provides new evidence supporting the mechanism of the aspidospermane-eburane rearrangement. [] This rearrangement is crucial for understanding the transformation of different alkaloid structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


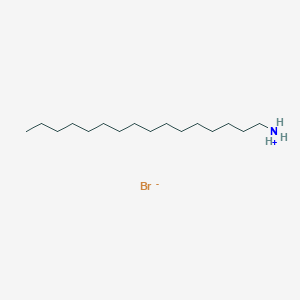
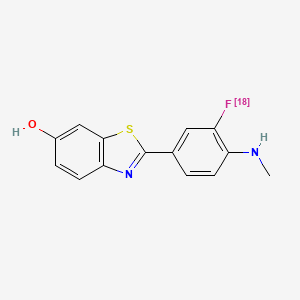
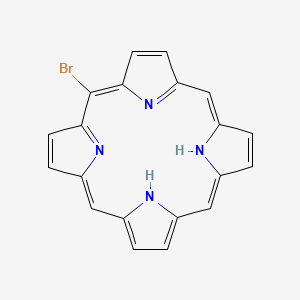
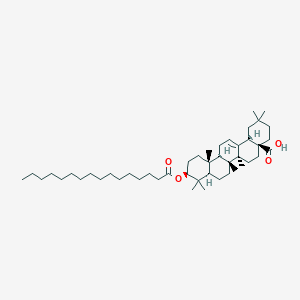
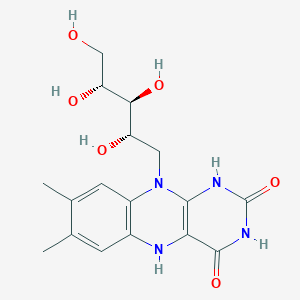
![(4aS,10aS,11aS,11bS)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252647.png)
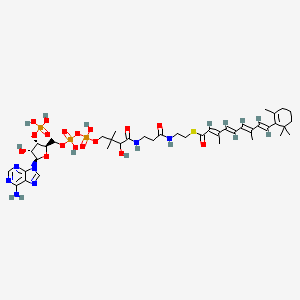
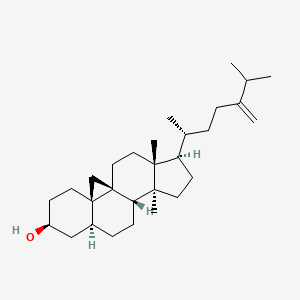
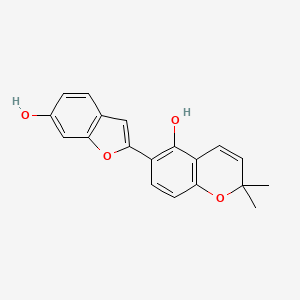

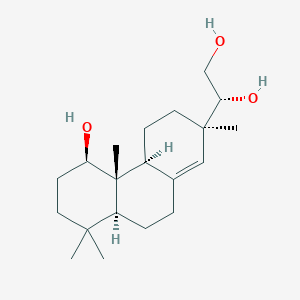
![7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one](/img/structure/B1252660.png)
![(1S,3R,4R,6S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1252661.png)
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)
